2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
The compound 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a benzimidazole derivative featuring a pyrrolidin-5-one core substituted at the 3-position with a 2-fluorophenyl group. The benzimidazole moiety is linked to an N-isopropyl-N-phenylacetamide side chain. The 2-fluorophenyl substituent may enhance metabolic stability and binding affinity through electronic and steric effects .
Properties
IUPAC Name |
2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c1-19(2)33(21-10-4-3-5-11-21)27(35)18-32-25-15-9-7-13-23(25)30-28(32)20-16-26(34)31(17-20)24-14-8-6-12-22(24)29/h3-15,19-20H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHSVPAQDIAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can be achieved through a series of well-orchestrated chemical reactions. Typically, the process might involve:
Formation of the Pyrrolidine Core: : Starting with a fluorophenyl derivative, a cyclization reaction to form the pyrrolidine core.
Incorporation of the Benzo[d]imidazole Ring: : A coupling reaction with a benzimidazole derivative under catalytic conditions.
Amidation: : Introduction of the acetamide group via an amidation reaction, often employing reagents such as isopropylamine and phenylacetyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, ensuring optimal yields and purity. This involves precise control of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the pyrrolidine ring, yielding various oxidized derivatives.
Reduction: : Reduction reactions can modify the benzimidazole or pyrrolidine rings, often using reagents like lithium aluminum hydride.
Substitution: : The fluorophenyl group provides a site for nucleophilic substitution reactions, which can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like sodium azide or halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Alcohol derivatives or fully reduced hydrocarbon chains.
Substitution: : Introduction of various substituents like alkyl, aryl, or halo groups depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysts: : The compound's structure allows it to function as a ligand in coordination chemistry, aiding in the formation of catalytically active complexes.
Organic Synthesis: : Utilized as a building block in the synthesis of more complex organic molecules.
Biology
Drug Development:
Biological Studies: : Used as a probe to study biochemical pathways and mechanisms.
Medicine
Therapeutic Agents: : Potential in developing new therapeutic agents for treating various diseases owing to its unique structural properties.
Industry
Material Science: : Utilized in the production of advanced materials with specific functional properties.
Chemical Industry: : Employed in the synthesis of intermediates for various industrial chemical processes.
Mechanism of Action
The compound's mechanism of action is largely dependent on its molecular structure, which enables it to interact with specific molecular targets and pathways. The benzo[d]imidazole and pyrrolidinyl rings allow for significant binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can influence pathways involved in disease progression, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyrrolidinone Substituents
The target compound’s pyrrolidin-5-one ring is substituted with a 2-fluorophenyl group. Structural analogs vary in this region:
- 3-Methylphenyl analog (): A 3-methylphenyl group provides steric bulk without electronegative effects, which may reduce metabolic degradation compared to fluorine .
Acetamide Side Chain
The N-isopropyl-N-phenylacetamide group is conserved in the target and analogs from –3. In contrast, compounds from feature N-linked thiazole-triazole moieties, which may enhance hydrogen-bonding capacity and selectivity for biological targets .
Melting Points and Stability
Data Tables
Table 1. Structural Comparison of Target Compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
